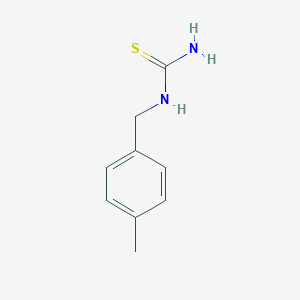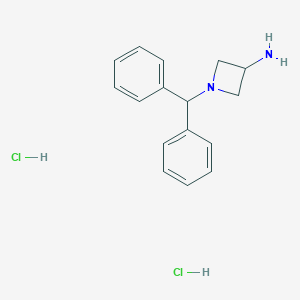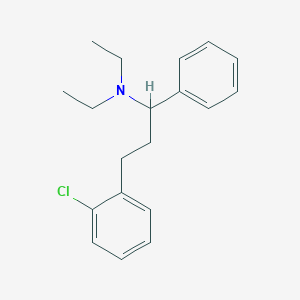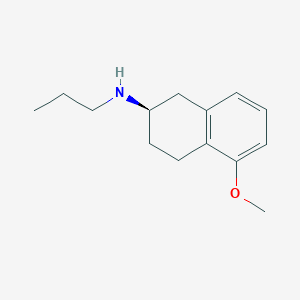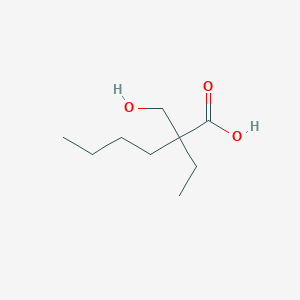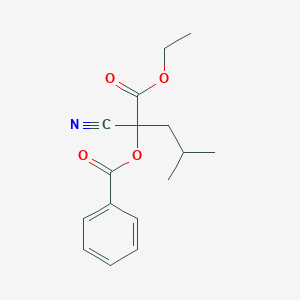
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, also known as CEMB, is a chemical compound that has gained significant attention in scientific research due to its potential biological applications. CEMB belongs to the class of benzoate esters and has a molecular formula of C18H21NO4. In
Mécanisme D'action
The mechanism of action of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to inhibit the phosphorylation of Akt and mTOR, which leads to the inhibition of downstream targets such as p70S6K and 4EBP1. This inhibition ultimately leads to the induction of apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has been found to have several biochemical and physiological effects. It has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to oxidative stress and ultimately cell death. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of the extracellular matrix and are critical for cancer cell invasion and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its ability to induce apoptosis in cancer cells selectively. This selectivity is due to the differential expression of the Akt/mTOR signaling pathway in cancer cells compared to normal cells. However, one of the limitations of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is its low solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
Several future directions can be explored concerning 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate. One potential direction is to investigate the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in combination with other anticancer agents to enhance its efficacy. Another direction is to explore the use of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate in animal models of cancer to assess its potential as a therapeutic agent. Additionally, the development of more water-soluble derivatives of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate could help overcome some of the limitations associated with its low solubility.
Conclusion
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is a promising chemical compound that has shown potential as an anticancer agent. Its ability to selectively induce apoptosis in cancer cells makes it an attractive candidate for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate have been discussed in this paper. Further research is needed to fully understand the potential of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate involves the reaction of 3-methyl-1-butanol, benzoic acid, and ethyl chloroformate in the presence of a base such as triethylamine. This reaction results in the formation of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate, which can be purified using column chromatography. The yield of 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate is typically around 70%.
Applications De Recherche Scientifique
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. 1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in cancer metastasis.
Propriétés
Numéro CAS |
19788-61-5 |
|---|---|
Nom du produit |
1-Cyano-1-(ethoxycarbonyl)-3-methylbutyl benzoate |
Formule moléculaire |
C16H19NO4 |
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
(2-cyano-1-ethoxy-4-methyl-1-oxopentan-2-yl) benzoate |
InChI |
InChI=1S/C16H19NO4/c1-4-20-15(19)16(11-17,10-12(2)3)21-14(18)13-8-6-5-7-9-13/h5-9,12H,4,10H2,1-3H3 |
Clé InChI |
HSJQIDUZNSELDA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCOC(=O)C(CC(C)C)(C#N)OC(=O)C1=CC=CC=C1 |
Synonymes |
2-Cyano-2-(benzoyloxy)-4-methylvaleric acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



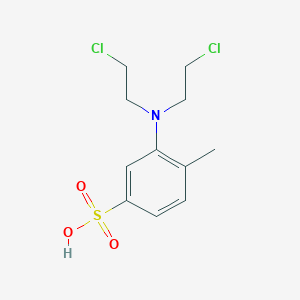
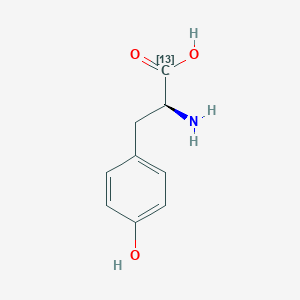
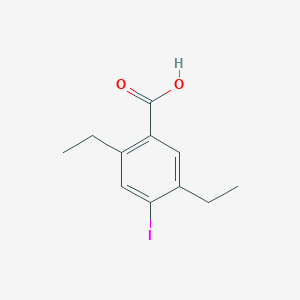
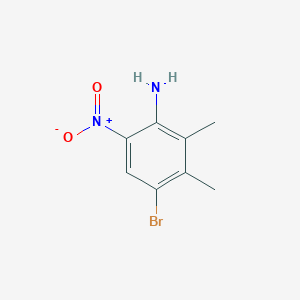
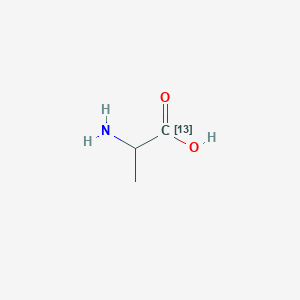
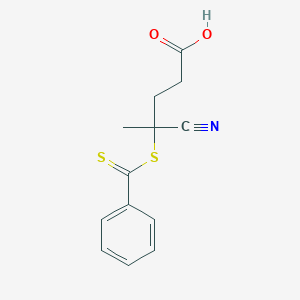
![Hexyl 3-[[3-[(3-ethyloxiranyl)methyl]oxiranyl]methyl]oxiran-2-octanoate](/img/structure/B9218.png)
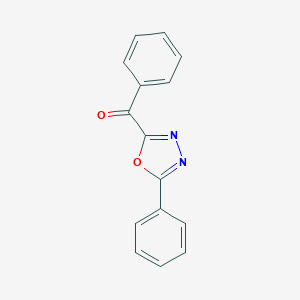
![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, 3-amino-, (1R,2S,3R,4S)-rel-(9CI)](/img/structure/B9221.png)
